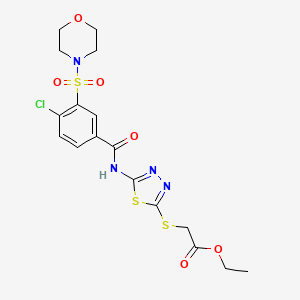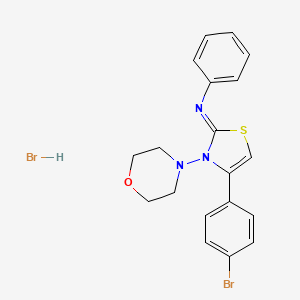![molecular formula C15H18ClNO3 B2779533 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide CAS No. 899958-51-1](/img/structure/B2779533.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of 1,4-dioxaspiro[4.4]nonane . These types of compounds are known for their unique structure and properties, enabling applications in drug development, polymer synthesis, and organic chemistry research.
Synthesis Analysis
While specific synthesis methods for “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide” were not found, similar compounds have been synthesized from aliphatic y,y’-dihydroxy ketones .Molecular Structure Analysis
The molecular structure of similar compounds, such as (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, has been analyzed . The empirical formula is C8H14O3 and the molecular weight is 158.19 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, have been analyzed . It has a molecular weight of 158.2, and it’s a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
- Anticonvulsant Activity : The synthesis and structure-activity relationship of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs reveal their potential as anticonvulsants. These compounds exhibit significant anti-electroshock seizure activity, highlighting their potential in epilepsy treatment research. Structural analyses, including X-ray crystallography, provide insights into the activity profiles of these compounds (Farrar et al., 1993).
Material Science and Chemistry
- Herbicide Development : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound with a similar benzamide structure, has been identified as herbicidally active against both annual and perennial grasses. Its potential utility in agriculture highlights the role of such compounds in developing new herbicides (Viste et al., 1970).
Synthetic Chemistry and Ligand Design
- Metal Complex Synthesis : Research into vic-dioxime ligands incorporating the 1,4-dioxaspiro[4.4]nonan motif has led to the synthesis of novel CoII, NiII, CuII, and ZnII metal complexes. These findings are crucial for understanding ligand-metal interactions and developing new materials for catalysis and other applications (Canpolat & Kaya, 2004).
Biological Applications
Schistosomiasis Treatment Research : The compound 1,2,6,7-tetraoxaspiro[7.11]nonadecan (N-89) has shown promising results against the juvenile stage of Schistosoma mansoni. Its mode of action includes disrupting lysosome-like organelles in the parasite, suggesting a new avenue for antiparasitic drug development (Yamabe et al., 2017).
Anticancer and Antidiabetic Compounds : Spirothiazolidines analogs, including structures related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide, have shown significant anticancer and antidiabetic activities. Their mechanism involves interaction with biological targets to inhibit tumor growth and manage diabetes (Flefel et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-5-3-11(4-6-12)14(18)17-9-13-10-19-15(20-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCJBJVYHVEZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

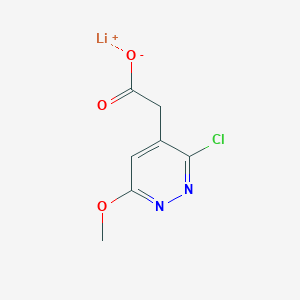

![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2779459.png)


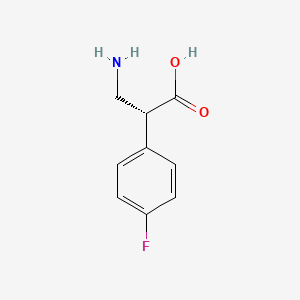
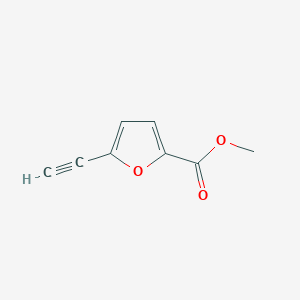
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2779469.png)
![1H-Isoindole-4-carboxylic acid, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-3-oxo-](/img/structure/B2779470.png)
